molecular formula C14H19Br2NO2 B3043789 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane CAS No. 924817-79-8

1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane

Cat. No.: B3043789
CAS No.: 924817-79-8
M. Wt: 393.11 g/mol
InChI Key: UAPISCZVBFRXLT-UHFFFAOYSA-N
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Description

1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is an organic compound that features a brominated phenyl group and a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane typically involves the following steps:

    Bromination of 4-bromophenylpropane: The starting material, 4-bromophenylpropane, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile).

    Protection of the Amino Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Coupling Reaction: The brominated intermediate is then coupled with the Boc-protected amine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF (dimethylformamide).

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products:

    Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.

    Reduction: The corresponding hydrocarbon.

    Deprotection: The free amine derivative.

Scientific Research Applications

1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Utilized in the synthesis of biologically active molecules for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides protection during synthesis, ensuring that the amino group remains intact until the final deprotection step.

Comparison with Similar Compounds

    1-(Boc-amino)-3-chloro-1-(4-chlorophenyl)propane: Similar structure but with chlorine atoms instead of bromine.

    1-(Boc-amino)-3-iodo-1-(4-iodophenyl)propane: Contains iodine atoms, which can influence reactivity and biological activity.

Uniqueness: 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is unique due to the presence of bromine atoms, which can participate in specific substitution reactions that are not as readily achievable with chlorine or iodine. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and functionalization.

Properties

IUPAC Name

tert-butyl N-[3-bromo-1-(4-bromophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPISCZVBFRXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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